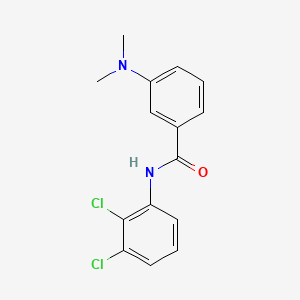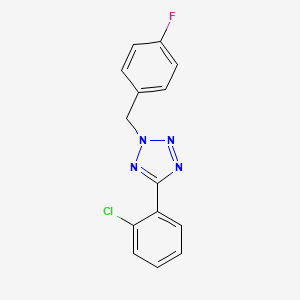![molecular formula C14H11FIN3O3 B5528593 3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE](/img/structure/B5528593.png)
3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE is a complex organic compound that features a fluorine atom, an iodine-substituted furan ring, and a hydrazone linkage
Preparation Methods
The synthesis of 3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the fluorine atom: This can be achieved through nucleophilic substitution reactions where a fluorine source, such as potassium fluoride, is used.
Iodination of the furan ring:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated and iodinated components may impart unique properties to materials, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe or marker in biological studies due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorine and iodine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 3-FLUORO-N-(2-{2-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)BENZAMIDE include other fluorinated and iodinated organic compounds. These compounds may share similar chemical properties but differ in their specific applications and reactivity. For example, fluorinated quinolines and iodinated pyridines are similar in that they contain fluorine and iodine atoms, respectively, but their overall structures and applications can vary significantly.
Properties
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(5-iodofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FIN3O3/c15-10-3-1-2-9(6-10)14(21)17-8-13(20)19-18-7-11-4-5-12(16)22-11/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWFJSTXBKLKBE-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(4-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5528512.png)
![6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5528518.png)
![methyl {3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5528524.png)
![9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5528536.png)


![2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate](/img/structure/B5528562.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5528584.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5528590.png)
![2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5528591.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5528598.png)
![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528606.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-PHENYLPROPANAMIDE](/img/structure/B5528617.png)
